molecular formula C6H8N4O3 B3374841 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid CAS No. 1042636-62-3

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid

Cat. No.: B3374841
CAS No.: 1042636-62-3
M. Wt: 184.15 g/mol
InChI Key: JUKLRYHVSKOSMA-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid typically involves the formation of the triazole ring followed by the introduction of the acetamido and acetic acid groups. One common method involves the reaction of 1H-1,2,4-triazole with chloroacetic acid under basic conditions to form 2-(1H-1,2,4-triazol-1-yl)acetic acid. This intermediate is then reacted with acetamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability and high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced derivatives of the triazole ring .

Scientific Research Applications

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid
  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity compared to other triazole derivatives .

Properties

IUPAC Name

2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c11-5(8-1-6(12)13)2-10-4-7-3-9-10/h3-4H,1-2H2,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKLRYHVSKOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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